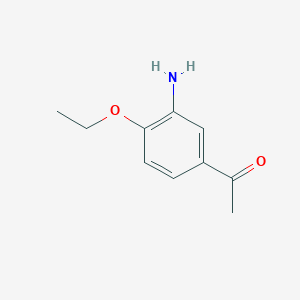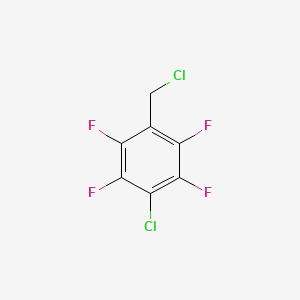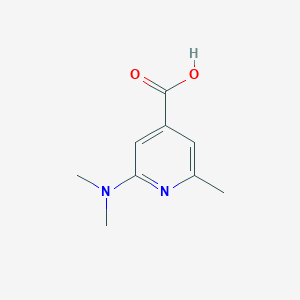
N-(tert-Butoxycarbonyl)-L-alanine-3-13C
概要
説明
N-(tert-Butoxycarbonyl)-L-alanine-3-13C: is a labeled amino acid derivative where the carbon-13 isotope is incorporated at the third position of the alanine moiety. This compound is often used in research for tracking and studying metabolic pathways due to the presence of the carbon-13 isotope, which is a non-radioactive, stable isotope.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-alanine-3-13C typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group. The carbon-13 isotope is introduced during the synthesis of the alanine moiety. The general steps include:
Protection of the Amino Group: The amino group of L-alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Introduction of Carbon-13: The carbon-13 isotope is incorporated into the alanine structure through specific synthetic routes that ensure the isotope is positioned at the third carbon.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are scaled up in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and efficiency.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
N-(tert-Butoxycarbonyl)-L-alanine-3-13C undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Substitution Reactions: The compound can participate in substitution reactions where the Boc-protected amino group is replaced with other functional groups.
Oxidation and Reduction: The alanine moiety can undergo oxidation and reduction reactions, although these are less common for the Boc-protected form.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the Boc group.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Oxidation/Reduction: Specific oxidizing or reducing agents are used based on the reaction requirements.
Major Products
Deprotected Amino Acid: Removal of the Boc group yields L-alanine-3-13C.
Substituted Derivatives: Substitution reactions produce various derivatives with different functional groups.
科学的研究の応用
N-(tert-Butoxycarbonyl)-L-alanine-3-13C has numerous applications in scientific research:
Metabolic Studies: The carbon-13 isotope allows for tracking metabolic pathways in biological systems.
NMR Spectroscopy: Used as a probe in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Isotope Labeling: Employed in isotope labeling studies to investigate biochemical processes.
Drug Development: Utilized in the development and testing of new pharmaceuticals, particularly in understanding drug metabolism.
作用機序
The mechanism of action of N-(tert-Butoxycarbonyl)-L-alanine-3-13C primarily involves its role as a labeled compound in research. The carbon-13 isotope acts as a tracer, allowing scientists to follow the compound through various biochemical pathways. The Boc group protects the amino group during synthetic procedures and can be removed to yield the free amino acid for further reactions.
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Similar to N-(tert-Butoxycarbonyl)-L-alanine-3-13C but without the carbon-13 isotope.
N-(tert-Butoxycarbonyl)-L-valine: Another Boc-protected amino acid with a different side chain.
N-(tert-Butoxycarbonyl)-L-leucine: Boc-protected leucine, used in similar research applications.
Uniqueness
This compound is unique due to the incorporation of the carbon-13 isotope, making it particularly valuable for isotope labeling studies and NMR spectroscopy. This distinguishes it from other Boc-protected amino acids that do not contain the isotope.
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-BXMHHZGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([13CH3])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584051 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201740-79-6 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1627762.png)










